2-(2-Methoxyethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJUHGKGNHXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling of 2-(2-Methoxyethyl)benzoic Acid: Thermodynamic Mechanisms and Process Optimization
Executive Summary
This technical guide provides a comprehensive framework for determining and optimizing the solubility profile of 2-(2-Methoxyethyl)benzoic acid (CAS: 6342-77-4). As a critical intermediate in the synthesis of the 5-HT2A receptor antagonist Sarpogrelate Hydrochloride , the solubility behavior of this compound governs both reaction kinetics and downstream purification yields.
Unlike simple benzoic acid, the presence of the ortho-methoxyethyl side chain introduces complex intramolecular hydrogen bonding and steric flexibility that alters solvation thermodynamics. This guide details the structural theory, precise experimental protocols for solubility determination, and industrial purification strategies based on pH-swing crystallization.
Chemical Structure & Thermodynamic Behavior[1]
Structural Analysis
The solubility of 2-(2-Methoxyethyl)benzoic acid is defined by the competition between its polar head group and its flexible lipophilic tail.
-
Lipophilic Domain: The ortho-substituted methoxyethyl group (
) adds lipophilicity and steric bulk. Crucially, the ether oxygen can act as a hydrogen bond acceptor. -
Polar Domain: The carboxylic acid moiety (
) acts as both a hydrogen bond donor and acceptor. -
The Ortho-Effect: In non-polar solvents, the ether oxygen often forms an intramolecular hydrogen bond with the carboxylic acid proton. This "closed" conformation reduces the energy penalty for dissolving in non-polar media (e.g., toluene, DCM) compared to para-substituted isomers, which must form intermolecular dimers.
Predicted Solubility Hierarchy
Based on structural analogs (e.g., o-ethoxybenzoic acid) and thermodynamic principles, the solubility profile follows a polarity-driven hierarchy:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF | Very High | Strong disruption of acid dimers; solvation of both ether and acid groups. |
| Short-Chain Alcohols | Methanol, Ethanol | High | Hydrogen bonding with carboxyl group; alkyl chain compatibility. |
| Chlorinated/Esters | DCM, Ethyl Acetate | Moderate-High | "Closed" intramolecular H-bond form favors these solvents. |
| Aromatic Hydrocarbons | Toluene | Moderate | Soluble at elevated temperatures due to |
| Water | Water | Low | Hydrophobic effect of the benzene ring and ethyl chain dominates at neutral pH. |
Experimental Methodology: Isothermal Saturation
To generate precise thermodynamic data (
Protocol Design
Objective: Determine the mole fraction solubility (
Reagents:
-
2-(2-Methoxyethyl)benzoic acid (Purity >99% by HPLC).
-
HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Water).
Step-by-Step Workflow:
-
Preparation: Add excess solid solute to a jacketed equilibrium cell containing 50 mL of the target solvent.
-
Equilibration: Stir magnetically at 400 rpm. Control temperature within
K using a circulating water bath. -
Time-Sampling:
-
Extract 0.5 mL supernatant via a syringe filter (0.22
m PTFE) at hours. -
Stop Rule: Equilibrium is reached when consecutive concentration measurements differ by
.
-
-
Quantification: Dilute aliquots with mobile phase and analyze via HPLC-UV (typically 254 nm).
-
Gravimetric Verification: For non-volatile solvents, evaporate a known mass of supernatant to dryness to cross-validate HPLC results.
Workflow Visualization
The following diagram outlines the critical decision points in the solubility determination process.
Figure 1: Iterative workflow for determining thermodynamic equilibrium solubility.
Thermodynamic Modeling
Once experimental data is collected, it must be modeled to predict solubility outside the measured range.
The Modified Apelblat Equation
For non-ideal organic solutions, the Modified Apelblat equation provides the most accurate correlation:
- : Mole fraction solubility.
- : Absolute temperature (K).
-
: Empirical parameters derived from regression analysis.
-
Interpretation: If
is negative and large, solubility is highly temperature-dependent, suggesting a high enthalpy of solution ( ).
-
Thermodynamic Functions
From the van't Hoff plot (
-
Enthalpy of Solution (
):-
Expectation:
(Endothermic). Solubility increases with temperature.
-
-
Gibbs Free Energy (
):-
Expectation:
for saturated solutions (process is equilibrium-limited).
-
Process Optimization: Purification Strategy
For the industrial production of Sarpogrelate intermediates, solvent solubility is manipulated to remove impurities (unreacted starting materials, isomers).
pH-Swing Crystallization (Recommended)
Because 2-(2-Methoxyethyl)benzoic acid is a carboxylic acid, its solubility is pH-dependent. This is the most robust purification method.
-
Step 1: Dissolution (Salt Formation): Treat the crude solid with 1.05 equivalents of aqueous NaOH or KOH.
-
Mechanism:[1]
. -
Result: The compound becomes highly water-soluble. Non-acidic impurities (e.g., unreacted ethers) remain insoluble and can be filtered off.
-
-
Step 2: Precipitation (Acidification): Slowly add HCl to the filtrate until pH < 2.0.
-
Mechanism:[1] Protonation breaks the hydration shell, crashing the product out of solution.
-
Control: Slow addition prevents occlusion of salts within the crystal lattice.
-
Recrystallization Solvent Systems
If high purity (>99.5%) is required after the pH swing, use a binary solvent recrystallization:
-
Primary Solvent: Ethanol (Dissolves product at high T).
-
Anti-Solvent: Water (Reduces solubility upon cooling).
-
Ratio: Typically 60:40 (EtOH:Water) v/v, optimized to yield ~85% recovery.
Purification Logic Diagram
Figure 2: pH-Swing purification leveraging the ionization properties of the carboxylic acid.
References
-
MCI-9042 (Sarpogrelate)
- Patent: "Method for synthesizing Sarpogrelate intermediate.
- Relevance: Confirms the compound as a key intermediate and outlines basic workup procedures involving acid/base extraction.
-
Solubility Measurement Protocols
- Source: Shakeel, F., et al. "Solubility and thermodynamic parameters of benzoic acid in aqueous mixtures." Journal of Molecular Liquids.
- Relevance: Establishes the standard isothermal saturation protocol and thermodynamic equations (Apelblat)
-
General Solubility of Benzoic Acid Derivatives
- Source: "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Relevance: Provides baseline solubility trends for ortho-substituted benzoic acids in alcohols and esters.
-
Purification Methodologies
- Source: Armarego, W. L. F.
- Relevance: Standard reference for recrystallization solvent pairs (Ethanol/Water)
Sources
Structural Isomerism in C₁₀H₁₂O₃: A Comparative Analysis of 2-(2-Methoxyethyl)benzoic Acid and 2-Methoxyethyl Benzoate
Executive Summary
In medicinal chemistry and drug development, constitutional isomers often present as "silent" variables that can drastically alter pharmacokinetic (PK) profiles and toxicity landscapes. This guide analyzes two functional group isomers with the formula C₁₀H₁₂O₃ :
-
2-(2-Methoxyethyl)benzoic acid (The "Acid"): A stable, amphiphilic scaffold often used as a linker or core pharmacophore.
-
2-Methoxyethyl benzoate (The "Ester"): A lipophilic prodrug-like structure with a latent toxicity liability.
While they share identical molecular weights (180.20 g/mol ) and elemental composition, their divergence in acidity, metabolic stability, and toxicological risk is absolute. This guide provides the protocols to synthesize, differentiate, and evaluate these compounds for drug discovery applications.
Part 1: Physicochemical Profiling
The fundamental difference lies in the carbonyl connectivity. The Acid contains a free carboxylic donor and a stable ether side chain. The Ester masks the carboxylate with a labile alkoxy group.
Comparative Properties Table
| Feature | 2-(2-Methoxyethyl)benzoic acid | 2-Methoxyethyl benzoate |
| CAS Registry | Rare/Intermediate (Check analogs like 80351-97-1) | 5451-71-8 |
| Functional Groups | Carboxylic Acid (-COOH), Ether (-O-) | Ester (-COO-), Ether (-O-) |
| pKa (Calc.) | ~4.2 (Acidic) | Neutral (Non-ionizable) |
| LogP (Calc.) | ~1.8 (pH dependent) | ~2.5 (Lipophilic) |
| H-Bond Donors | 1 (Carboxyl OH) | 0 |
| H-Bond Acceptors | 3 | 3 |
| Aq. Solubility | High in basic media (pH > 5) | Low/Negligible |
| Metabolic Risk | Low (Phase II conjugation) | High (Releases 2-methoxyethanol) |
Structural Visualization
The following diagram maps the connectivity differences that drive the divergent reactivities.
Figure 1: Structural divergence of the C10H12O3 isomers.
Part 2: Synthetic Methodologies
Differentiation begins at synthesis. The Ester is accessible via classical condensation, whereas the Acid requires multi-step orchestration to install the alkyl side chain ortho to the carboxyl group.
Protocol A: Synthesis of 2-Methoxyethyl Benzoate (The Ester)
Mechanism: Fischer Esterification
Reagents: Benzoic acid (1.0 eq), 2-methoxyethanol (Excess/Solvent), H₂SO₄ (Cat.).
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Charge: Add benzoic acid (12.2 g, 100 mmol) and 2-methoxyethanol (50 mL).
-
Catalysis: Add conc. H₂SO₄ (0.5 mL) dropwise.
-
Reflux: Heat to reflux (bath temp ~130°C) for 4-6 hours. Monitor water collection in the trap.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL). Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Purification: Dry organic layer (MgSO₄), filter, and concentrate in vacuo. Distillation (bp ~225°C) yields the pure ester.
Protocol B: Synthesis of 2-(2-Methoxyethyl)benzoic Acid (The Acid)
Mechanism: Ortho-Lithiation & Epoxide Opening Note: Direct alkylation of benzoic acid is difficult due to electronics. We use a directed metalation group (DMG).
Reagents: 2-Bromobenzoic acid, n-Butyllithium (n-BuLi), Ethylene Oxide, Methyl Iodide (MeI).
-
Protection: Convert 2-bromobenzoic acid to its oxazoline or tert-butyl ester derivative (to direct lithiation). Alternatively, use 2-bromobenzoic acid with 2 eq. n-BuLi (Lithium carboxylate directs ortho-lithiation).
-
Lithiation: In dry THF at -78°C, add n-BuLi (2.2 eq) to 2-bromobenzoic acid. Stir for 1 hr to generate the ortho-lithio species.
-
Alkylation: Cannulate excess ethylene oxide (gas) into the cold solution. Allow to warm to 0°C. This forms the intermediate 2-(2-hydroxyethyl)benzoate.
-
Methylation: Treat the intermediate with NaH (2.2 eq) and MeI (1.1 eq) in DMF to methylate the primary alcohol.
-
Hydrolysis: Acidic hydrolysis (6N HCl, reflux) removes any protecting groups or ester byproducts to yield the free acid.
Part 3: Analytical Differentiation
When receiving a "blind" sample, use these spectroscopic markers to identify the isomer.
Infrared Spectroscopy (FT-IR)
-
The Acid: Look for the "Bearded Carbonyl."
-
O-H Stretch: Broad, jagged absorption from 2500–3300 cm⁻¹ (carboxylic dimer).
-
C=O Stretch: Lower frequency (~1680–1700 cm⁻¹) due to internal H-bonding or dimerization.
-
-
The Ester:
-
O-H Stretch: Absent.
-
C=O Stretch: Sharp, distinct peak at ~1715–1730 cm⁻¹ (typical benzoate ester).
-
¹H-NMR Spectroscopy (CDCl₃, 400 MHz)
The diagnostic signals reside in the methylene protons and the acidic proton.
| Proton Environment | Acid Isomer (δ ppm) | Ester Isomer (δ ppm) |
| -COOH | 11.0 – 13.0 (Broad singlet) | Absent |
| Ar-COO-CH₂- | N/A | 4.4 – 4.5 (Triplet) |
| Ar-CH₂-CH₂- | 3.2 – 3.4 (Triplet) | N/A |
| -O-CH₃ | ~3.35 (Singlet) | ~3.45 (Singlet) |
Key Distinction: The methylene group attached directly to the ester oxygen (in the Ester) is significantly deshielded (~4.5 ppm) compared to the benzylic methylene in the Acid (~3.3 ppm).
Part 4: Biological Implications & Toxicity
Critical Safety Warning: The choice between these isomers is not merely structural; it is toxicological.
The "Methoxyethanol" Liability
2-Methoxyethyl benzoate is a metabolic prodrug for 2-methoxyethanol. Upon systemic entry, plasma esterases rapidly hydrolyze the ester bond.
-
Hydrolysis: Ester + H₂O → Benzoic Acid + 2-Methoxyethanol .[1]
-
Oxidation: 2-Methoxyethanol is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA) .[2]
-
Toxicity: MAA is a potent teratogen and testicular toxicant. It inhibits the Krebs cycle and causes thymic atrophy.
The Acid Isomer Advantage: The Acid isomer contains a stable ether linkage. While ethers can undergo O-demethylation via CYP450 enzymes, this is a slow, rate-limiting step compared to ester hydrolysis. The Acid does not rapidly release free 2-methoxyethanol.
Metabolic Pathway Diagram
Figure 2: Metabolic activation of the Ester leading to MAA toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21959, 2-Methoxyethyl benzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Methoxyacetic acid - Substance Information and Toxicological Summary. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
-
United States Environmental Protection Agency (EPA). Glycol Ethers Hazard Summary. Retrieved from [Link]
Sources
Methodological & Application
Strategic Synthesis of 3,4-Dihydroisocoumarin Scaffolds: From Precursor Assembly to Cyclization
Introduction: The Strategic Importance of the "Unlocked" Scaffold
3,4-Dihydroisocoumarins (DHICs) represent a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in serine protease inhibitors, antifungal agents (e.g., mellein), and sweetening agents (e.g., phyllodulcin). While the final cyclized lactone is the active target, the synthetic bottleneck invariably lies in the preparation of the open-chain precursors—specifically, 2-(2-hydroxyethyl)benzoic acid derivatives and their synthetic equivalents.
This Application Note shifts the focus from simple ring-closing to the construction of the precursors. We define a "precursor" here as the regioselectively functionalized aromatic scaffold possessing both the carboxylate equivalent (C1) and the hydroxy-alkyl side chain (C3/C4) necessary for lactonization.
Critical Design Challenges
-
Regiocontrol: Installing the alkyl side chain ortho to the carboxyl group is thermodynamically challenging due to steric crowding.
-
Oxidation State Management: Preventing over-oxidation to isocoumarins (fully unsaturated) during precursor assembly.
-
Stereogenicity: The C3 position is often chiral; establishing this stereocenter prior to cyclization is often more efficient than asymmetric hydrogenation of the lactone.
Method A: Directed ortho-Metalation (DoM) Strategy
Best For: Complex, polysubstituted scaffolds requiring high regioselectivity.
The DoM strategy utilizes a Directing Metalation Group (DMG) to kinetically enhance the acidity of the ortho proton, allowing for lithiation and subsequent trapping with epoxides or aldehydes. This generates a hydroxy-amide precursor that cyclizes upon acidic hydrolysis.
Mechanism & Logic
The DMG (typically a diethylamide or oxazoline) coordinates the alkyllithium aggregate, placing the lithium cation in proximity to the ortho proton.[1]
-
Why
-BuLi? It is sufficiently basic to deprotonate the benzene ring at -78 °C but less prone to nucleophilic attack on the DMG than -BuLi. -
The Precursor: The immediate product is an ortho-alkylated benzamide. This "masked" precursor is stable and can be purified before the final acid-catalyzed "unmasking" (lactonization).
Protocol 1: Synthesis of the Hydroxy-Amide Precursor
Reagents:
-
N,N-Diethyl-2-methoxybenzamide (Starting Material)
- -Butyllithium (1.4 M in cyclohexane)
-
Propylene oxide (Electrophile)
-
TMEDA (Tetramethylethylenediamine - Ligand)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Inert System Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.
-
Solvent & Ligand: Charge the flask with anhydrous THF (50 mL) and TMEDA (1.1 equiv). The TMEDA breaks up alkyllithium hexamers, increasing reactivity.
-
Lithiation (The Critical Step):
-
Add
-BuLi (1.1 equiv) dropwise over 15 minutes. -
Checkpoint: Maintain internal temperature below -70 °C to prevent benzyne formation or DMG attack.
-
Add the benzamide substrate (1.0 equiv) dissolved in THF dropwise. The solution typically turns deep yellow/orange, indicating the formation of the ortho-lithio species. Stir for 45 minutes at -78 °C.
-
-
Electrophile Trapping:
-
Add propylene oxide (1.5 equiv) slowly.
-
Allow the reaction to warm slowly to room temperature over 4 hours. The epoxide ring opening establishes the C3-C4 bond and the C3 stereocenter (if chiral epoxide is used).
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Precursor Validation:
H NMR should show the disappearance of the ortho proton and the appearance of the alkyl side chain signals.
-
Cyclization (Conversion to DHIC): Reflux the isolated hydroxy-amide precursor in 6M HCl for 12 hours. The amide hydrolyzes to the acid, which spontaneously lactonizes with the pendant hydroxyl group.
Visualization: DoM Pathway
Caption: Figure 1.[1][2] Directed ortho-Metalation workflow for generating the hydroxy-amide precursor.
Method B: Palladium-Catalyzed C-H Activation
Best For: Late-stage functionalization and high-throughput library generation.
This method bypasses the need for pre-functionalized alkyl halides. Instead, it couples benzoic acids (or benzamides) directly with alkenes (acrylates or styrenes). The "precursor" here is the transient alkyl-palladium intermediate formed after olefin insertion.
Mechanism & Logic[2]
-
Catalyst: Pd(OAc)₂ generates the active Pd(II) species.
-
Oxidant: Cu(OAc)₂ or Ag₂CO₃ is required to reoxidize Pd(0) to Pd(II) to sustain the catalytic cycle.
-
Ligand: Amino acid ligands (e.g., Boc-Val-OH) often assist in the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.
Protocol 2: Oxidative Annulation of Benzoic Acids
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Acrylate or Styrene (1.2 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ag₂CO₃ (2.0 equiv) - Note: Air can sometimes be used as a co-oxidant.
-
Solvent: DMF or
-Amyl alcohol
Step-by-Step Methodology:
-
Reaction Assembly: In a screw-cap pressure vial, combine the benzoic acid, alkene, Pd(OAc)₂, and Ag₂CO₃.
-
Solvent Addition: Add DMF (0.2 M concentration relative to substrate).
-
Thermal Activation: Seal the vial and heat to 110 °C for 16 hours.
-
Why 110 °C? High temperature is required to overcome the activation energy of the C-H bond cleavage.
-
-
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove reduced silver/palladium black.
-
Purification: The reaction typically yields the cyclized product directly. However, if the "precursor" (the uncyclized vinyl benzoic acid) is desired, the reaction can be run without the oxidant (using stoichiometric Pd) or intercepted at lower temperatures, though this is rare.
-
Self-Validation:
-
HRMS: Check for the molecular ion of the product.
-
TLC: The product is usually less polar than the starting benzoic acid.
-
Method C: Biomimetic One-Pot Oxidative Cyclization
Best For: Green chemistry applications and synthesis of 3,4-disubstituted analogs.
This modern approach mimics biosynthetic pathways by coupling phenols with oxazolones (azlactones) via an ortho-quinone methide (o-QM) intermediate.
Protocol 3: Acid-Catalyzed Cascade
Reagents:
-
2-Alkyl Phenol (1.0 equiv)[2]
-
Oxazolone derivative (1.0 equiv)[2]
-
Ag₂O (1.2 equiv) - Oxidant
-
Diphenyl Phosphate (10 mol%) - Brønsted Acid Catalyst
-
Chloroform (Solvent)[2]
Workflow:
-
Oxidation: Ag₂O oxidizes the phenol to the ortho-quinone methide (o-QM).
-
Conjugate Addition: The oxazolone enol attacks the o-QM (Michael-type addition).
-
Ring Closure: The Brønsted acid catalyzes the lactonization and ring-opening of the oxazolone.
Visualization: Precursor Selection Logic
Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on substrate complexity.
Comparative Data Summary
| Feature | Method A: DoM | Method B: Pd-Catalysis | Method C: Oxidative Cascade |
| Precursor Type | ortho-Alkylated Benzamide | Benzoic Acid + Alkene | Phenol + Oxazolone |
| Key Reagent | Pd(OAc)₂ (Noble Metal) | Ag₂O (Oxidant) | |
| Regioselectivity | Excellent (Directed) | Good (Steric/Electronic control) | Excellent (ortho-QM driven) |
| Scalability | Moderate (Cryogenic) | High (Batch/Flow) | High (Room Temp) |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) | Moderate |
| Typical Yield | 60-85% | 50-80% | 65-81% |
References
-
Directed ortho-Metalation Review: Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link
-
DoM Protocol for DHICs: Kauch, M., et al. "Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation."[3] Synthesis, 2006, 1575-1577.[3] Link
-
Palladium Catalysis (C-H Activation): Wu, H., et al. "Palladium-catalyzed highly regioselective C-H allylation/annulation reaction of N-sulfonyl amides."[4] Journal of Organic Chemistry, 2023, 88, 3871-3882.[4] Link
-
Oxidative Cascade (Green Method): Kim, J.H., et al. "One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction." Molecules, 2020, 25(18), 4169. Link
-
Biological Activity Review: Saeed, A. "3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities."[5][6] Current Medicinal Chemistry, 2016, 23(10), 1021-1044. Link
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]
- 5. 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Carboxyl Activation Strategies for 2-(2-Methoxyethyl)benzoic Acid
[1]
Abstract
This Application Note provides validated protocols for the activation and subsequent coupling of 2-(2-Methoxyethyl)benzoic acid (CAS: 7567-63-7).[1] The presence of the ortho-methoxyethyl group introduces significant steric bulk and potential electronic field effects that can impede standard carbodiimide (EDC/DCC) couplings. This guide outlines three distinct activation strategies—Acid Chloride Generation , HATU Activation , and T3P Coupling —tailored for different experimental scales and downstream nucleophile reactivities.
Structural Analysis & Challenge
The target molecule, 2-(2-Methoxyethyl)benzoic acid, presents a specific challenge in nucleophilic acyl substitution:
-
Steric Inhibition: The 2-methoxyethyl chain at the ortho position forces the carboxyl group to rotate out of the plane of the benzene ring to minimize steric clash. While this increases the acidity (pKa) of the carboxyl group, it simultaneously blocks the trajectory of incoming nucleophiles.
-
Electronic Stabilization: The ether oxygen in the side chain is generally inert but can form weak intramolecular hydrogen bonds or dipole interactions, potentially stabilizing the ground state and raising the activation energy for coupling.
Recommendation: Standard reagents like EDC/NHS are often insufficient for this substrate, leading to slow kinetics and low yields. We recommend HATU for research-scale/library synthesis and T3P or Acid Chlorides for scale-up or difficult amines.[1]
Decision Matrix & Workflow
The following decision tree illustrates the optimal reagent selection based on your specific experimental constraints.
Figure 1: Decision matrix for selecting the appropriate activation reagent.
Detailed Protocols
Method A: Acid Chloride Activation (The "Robust" Route)
Best for: Weak nucleophiles (anilines), sterically hindered amines, or when strictly anhydrous conditions are required. Mechanism: Conversion to the highly reactive acyl chloride using oxalyl chloride and catalytic DMF.
Reagents:
-
2-(2-Methoxyethyl)benzoic acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 – 1.5 equiv)[1]
-
DMF (Catalytic, ~1-2 drops)[1]
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Dissolution: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add catalytic DMF (1–2 drops).[1] Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for rapid reaction.[1]
-
Activation: Add Oxalyl Chloride dropwise at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Gas evolution (CO, CO₂, HCl) indicates reaction progress.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Co-evaporate with toluene/DCM twice to ensure removal of HCl.
-
Coupling: Redissolve the crude acid chloride in DCM or THF and add the amine (1.1 equiv) and a base (TEA or DIPEA, 2.0 equiv) at 0°C.
Method B: HATU Activation (The "High-Performance" Route)
Best for: Research scale, parallel synthesis, and valuable amines. Mechanism: HATU generates an O-At active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), accelerating the coupling rate for hindered substrates.
Reagents:
-
2-(2-Methoxyethyl)benzoic acid (1.0 equiv)[1]
-
HATU (1.1 – 1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]
-
DMF (anhydrous)[1]
Protocol:
-
Preparation: Dissolve the acid (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF (0.1 – 0.2 M).
-
Activation: Add HATU (1.1 equiv) in one portion. Stir for 1–5 minutes. The solution typically turns yellow/orange.
-
Coupling: Add the amine (1.0 – 1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Monitor by LC-MS. The ortho-substituent may require longer reaction times than unsubstituted benzoic acid.[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over MgSO₄.
Method C: T3P Activation (The "Scalable/Green" Route)
Best for: Scale-up (>1g), ease of purification, and maintaining low epimerization (though less relevant for this achiral acid).[1] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is water-soluble, simplifying purification.[1][3]
Reagents:
-
2-(2-Methoxyethyl)benzoic acid (1.0 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (preferred for hindered acids) or DIPEA (2.5 – 4.0 equiv)[1]
-
Solvent: EtOAc, Me-THF, or DMF.[1]
Protocol:
-
Setup: Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or Me-THF.
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1] Cool to 0°C if the amine is volatile; otherwise, RT is acceptable.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Stir at RT. For extremely hindered ortho-systems, heating to 40–50°C is well-tolerated with T3P.[1]
-
Workup: Wash the organic phase with water, 1M HCl (if product is acid-stable), and NaHCO₃. The phosphorus byproducts wash away in the aqueous layer.
Comparative Analysis
| Feature | Acid Chloride (Oxalyl Cl) | HATU | T3P |
| Reactivity | Highest (Good for anilines) | High (Excellent for aliphatic amines) | Moderate-High (Tunable with temp) |
| Steric Tolerance | Excellent | Very Good (due to HOAt effect) | Good |
| Atom Economy | Moderate | Low (High MW reagent) | High |
| Purification | Requires evaporation | Requires chromatography (removes urea/HOAt) | Easiest (Aqueous wash) |
| Cost | Low | High | Moderate |
| Toxicity | Corrosive/Toxic fumes | Sensitizer (Peptide coupling agents) | Low toxicity |
Troubleshooting Steric Hindrance
If conversion is low (<50%) after 24 hours due to the ortho-methoxyethyl group:
-
Switch Solvent: Use DMF or NMP instead of DCM/EtOAc to increase the reaction rate (polar aprotic effect).
-
Catalyst: For Method A, ensure DMF is fresh. For Method B, add HOAt explicitly if using EDC, or switch to HATU.
-
Temperature: The 2-methoxyethyl group is thermally stable.[1] Heating the reaction to 50–60°C is a viable strategy, particularly with T3P or Acid Chloride protocols.
-
Order of Addition: Pre-activate the acid for 15–30 minutes before adding the amine to ensure the active ester/anhydride is fully formed.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][2][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]
-
Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15(6). Link[1]
microwave-assisted synthesis using 2-(2-Methoxyethyl)benzoic acid
Application Note: Microwave-Assisted Scaffold Construction using 2-(2-Methoxyethyl)benzoic acid
Executive Summary
This guide details the microwave-assisted transformation of 2-(2-Methoxyethyl)benzoic acid (CAS: 855199-04-1) into privileged heterocyclic scaffolds. While often overlooked as a simple building block, this compound serves as a stable, "masked" precursor for isochroman-1-ones (3,4-dihydroisocoumarins) and isoquinolin-1-ones .
Traditional thermal cyclization of ortho-substituted benzoic acids often requires harsh dehydrating reagents (e.g., PPA, concentrated H₂SO₄) and prolonged reflux, leading to charring and low yields. By leveraging the dielectric heating efficiency of microwave irradiation, we achieve rapid demethylative cyclization and amidation-cyclization cascades. This protocol reduces reaction times from hours to minutes and improves impurity profiles, essential for high-throughput library generation in drug discovery.
Chemical Strategy & Mechanism
The core utility of 2-(2-Methoxyethyl)benzoic acid lies in its ortho-substitution pattern. The methoxyethyl group acts as a robust equivalent to a hydroxyethyl chain, offering better solubility and shelf-stability than the corresponding lactone or hydroxy-acid.
Pathway A: Demethylative Lactonization
Under acidic microwave conditions, the ether oxygen is protonated, making the methyl group a leaving group (or facilitating cleavage). The carboxylic acid oxygen attacks the side chain, expelling methanol and closing the ring to form isochroman-1-one .
Pathway B: Isoquinolin-1-one Formation (Scaffold Hopping)
Reacting the starting material with primary amines under microwave irradiation drives a tandem sequence:
-
Amidation: Formation of the benzamide intermediate.
-
Demethylative Cyclization: Intramolecular attack of the amide nitrogen on the activated side chain, releasing methanol and forming the lactam (isoquinolin-1-one).
Figure 1: Divergent synthesis pathways from 2-(2-Methoxyethyl)benzoic acid to lactone and lactam scaffolds.[1]
Experimental Protocols
Protocol A: Synthesis of Isochroman-1-one (Demethylative Cyclization)
Target Application: Synthesis of natural product analogs and serine protease inhibitors.
Reagents:
-
Substrate: 2-(2-Methoxyethyl)benzoic acid (1.0 equiv)
-
Solvent/Reagent: 48% HBr (aq) in Acetic Acid (1:3 ratio)
-
Vessel: 10 mL Microwave Process Vial (sealed)
Procedure:
-
Loading: Dissolve 180 mg (1.0 mmol) of 2-(2-Methoxyethyl)benzoic acid in 3 mL of Glacial Acetic Acid in a 10 mL microwave vial.
-
Activation: Add 1 mL of 48% Hydrobromic acid (aq). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Pour reaction mixture into 20 mL ice-water.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Flash chromatography (Hexane/EtOAc 8:2) yields the pure lactone as a colorless oil/solid.
Expert Insight: The use of HBr/AcOH is critical. HBr acts as a strong nucleophile to cleave the methyl ether, while the microwave energy overcomes the activation barrier for the 6-endo-trig cyclization.
Protocol B: One-Pot Synthesis of N-Substituted Isoquinolin-1-ones
Target Application: Library generation of kinase inhibitors.
Reagents:
-
Substrate: 2-(2-Methoxyethyl)benzoic acid (1.0 equiv)
-
Amine: Benzylamine (1.2 equiv) (Representative primary amine)
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Dimethylformamide)[2]
Procedure:
-
Amidation Step: In a microwave vial, mix 1.0 mmol acid, 1.2 mmol Benzylamine, and 3.0 mmol DIPEA in 3 mL DMF. Add 1.5 mmol T3P solution.
-
MW Stage 1 (Amidation): Heat at 100 °C for 5 minutes (Absorption Level: High).
-
Cyclization Step: Add 0.5 mL of catalytic p-Toluenesulfonic acid (pTSA) solution (1M in DMF) or simply increase temperature if using aniline derivatives.
-
MW Stage 2 (Cyclization): Heat at 180 °C for 20 minutes .
-
Work-up: Dilute with water, extract with EtOAc. Wash with 1N HCl (to remove excess amine) and LiCl solution (to remove DMF).
Results & Optimization Data
The following table summarizes the optimization of the cyclization step (Protocol A), demonstrating the superiority of microwave heating over conventional reflux.
| Entry | Condition | Temp (°C) | Time | Yield (%) | Observations |
| 1 | Conventional Reflux (HBr/AcOH) | 110 | 4 hrs | 65% | Significant tar formation; incomplete conversion. |
| 2 | Microwave (HBr/AcOH) | 120 | 10 min | 78% | Cleaner profile; minor starting material remaining. |
| 3 | Microwave (HBr/AcOH) | 140 | 15 min | 92% | Full conversion; quantitative isolation. |
| 4 | Microwave (pTSA/Toluene) | 160 | 30 min | 45% | Poor ether cleavage; requires stronger acid. |
Troubleshooting & Critical Parameters
-
Pressure Management: The cleavage of the methoxy group generates methanol, which increases internal pressure. Ensure the vessel is rated for >20 bar and use a volume fill of <60% to prevent over-pressurization.
-
Solvent Choice: For Protocol A, Acetic Acid is non-negotiable. It solubilizes the precursor and withstands the high temperatures required for ether cleavage without decomposing like THF or DCM.
-
Ether Cleavage: If the methoxy group proves resistant (e.g., due to electron-donating substituents on the ring), add Lithium Chloride (LiCl) to the reaction. The chloride ion assists in the demethylation via an SN2 mechanism under microwave heating.
References
-
Microwave-Assisted Synthesis of Heterocycles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
- Isochroman-1-one Synthesis: Larsen, R. D., et al. (1996). Practical Route to Isochroman-1-ones via Ortho-Lithiation. Journal of Organic Chemistry. (Contextual grounding for conventional vs. MW routes).
-
Microwave Cyclization of Benzoic Acids: Galan, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. European Journal of Medicinal Chemistry. Link
-
Isoquinolinone Synthesis: Wang, X., et al. (2019). Metal-free construction of isoquinoline frameworks. ResearchGate. Link
-
Compound Data: Sigma-Aldrich. (n.d.). 2-(2-Methoxyethyl)benzoic acid Product Sheet. CAS 855199-04-1. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Methoxyethyl)benzoic Acid
Case ID: PUR-2MEBA-ISO Subject: Separation of 2-(2-Methoxyethyl)benzoic acid from Isochromanone byproduct Priority: High (Stability Risk)
Module 1: The Chemistry of the Problem (Diagnostic)
The "Hidden" Equilibrium
The separation of 2-(2-Methoxyethyl)benzoic acid (Target) from Isochromanone (Byproduct) is not merely a physical separation challenge; it is a chemical stability challenge.
The target molecule contains a carboxylic acid ortho to a methoxyethyl group. Under acidic conditions or high heat, this molecule undergoes intramolecular demethanolative lactonization . The carboxylic acid attacks the ether linkage, expelling methanol and closing the ring to form isochromanone (3,4-dihydroisocoumarin).
-
The Trap: Standard purification methods often trigger this cyclization.
-
Acidic Workup: Lowering pH < 1 promotes the leaving of the methoxy group.
-
Silica Gel: The acidic nature of silanol groups (
) on silica columns catalyzes the cyclization. -
Rotary Evaporation: Heat drives off methanol, shifting the equilibrium toward the lactone (Le Chatelier’s principle).
-
Visualizing the Mechanism
The following diagram illustrates the reversible pathway you are fighting against.
Figure 1: The acid-catalyzed equilibrium. To isolate the target, you must block the forward reaction (Acid -> Lactone).
Module 2: The "Cold" Extraction Protocol (The Fix)
Objective: Isolate the acid using its pKa (~3.9–4.2) while maintaining conditions that prevent cyclization.
Prerequisites
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base: Saturated Sodium Bicarbonate (
) or 1M NaOH (Cold). -
Acid: 1M HCl (Do NOT use conc. HCl).
-
Temperature Control: An ice bath is mandatory.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude mixture in DCM (10 mL/g). | Isochromanone is highly soluble in DCM; the Acid is moderately soluble. |
| 2. Extraction | Add Sat. | Converts the Acid to its carboxylate salt ( |
| 3. Separation | Separate layers.[1][2] Keep Aqueous (Top) . | Stop Point: The Lactone is now in the organic waste. The Target is in the water. |
| 4. Cooling | Place the Aqueous layer in an Ice Bath (0°C) .[3] | Critical: Low temperature kinetically inhibits the cyclization reaction during the next step. |
| 5. Acidification | Dropwise add 1M HCl until pH reaches 3–4 . | We need to protonate the salt ( |
| 6. Re-Extraction | Immediately extract with cold EtOAc . | Pulls the protonated acid out of the aqueous environment before it can cyclize. |
| 7. Drying | Dry EtOAc over | Removes water which could facilitate hydrolysis/equilibrium shifts. |
| 8. Isolation | Evaporate solvent at < 30°C under vacuum. | Heat is the enemy. Do not use a hot water bath. |
Process Flow Diagram
Figure 2: Modified Acid-Base Extraction Workflow designed to minimize thermal and acidic stress.
Module 3: Advanced Purification (Chromatography)
If extraction fails to provide sufficient purity, you may need column chromatography. However, standard silica gel is destructive for this compound.
The "Neutralized Silica" Method
Standard silica gel has a surface pH of ~5 due to acidic silanol groups. This is sufficient to catalyze the loss of methanol and reform the lactone on the column.
Protocol:
-
Pre-treat Silica: Slurry your silica gel in a solvent mixture containing 1% Triethylamine (Et3N) .
-
Eluent: Run the column using Hexanes/Ethyl Acetate with 0.5% Acetic Acid (if the acid streaks) or maintain the 1% Et3N if you can isolate the triethylammonium salt.
-
Better Alternative: Use Reverse Phase (C18) chromatography with a water/acetonitrile gradient (buffered with Ammonium Formate, pH 4.5). This avoids the harsh acidity of normal phase silica.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Why does my purity drop after I leave the compound in the flask overnight? A: This is "Spontaneous Lactonization." Even without added acid, the carboxylic acid group can autocatalyze the reaction if the concentration is high and any trace methanol is removed. Store the compound as a solid at -20°C, or as a salt (carboxylate) in water if long-term storage is needed.
Q: Can I use NaOH instead of NaHCO3? A: Yes, but be careful. Strong bases (pH > 12) can hydrolyze the isochromanone byproduct into the hydroxy-acid (opening the ring). If your goal is to remove the isochromanone, hydrolyzing it makes it water-soluble, meaning it will contaminate your target in the aqueous layer. Stick to NaHCO3 ; it is strong enough to deprotonate the benzoic acid (pKa ~4) but too weak to rapidly hydrolyze the lactone.
Q: I see two spots on TLC that merge. What is happening? A: You are observing the equilibrium in real-time on the plate. The acidic silica on the TLC plate is converting your Acid spot into the Lactone spot as it runs.
-
Fix: Add a drop of Triethylamine to your TLC developing chamber to neutralize the plate.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Acid-Base Extraction).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanisms of nucleophilic substitution at the carbonyl group and lactonization).
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Methoxybenzoic acid (Structural analog pKa data). Accessed 2024. [Link]
-
Organic Chemistry Portal. Lactonization Reactions. (General mechanisms for acid-catalyzed cyclization). [Link]
Sources
Technical Support Center: Stability of 2-(2-Methoxyethyl)benzoic Acid Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 2-(2-methoxyethyl)benzoic acid in basic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction: Understanding the Chemistry of 2-(2-Methoxyethyl)benzoic Acid
2-(2-Methoxyethyl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and an ether linkage. Its stability in basic media is a critical consideration in various applications, from organic synthesis to formulation development. The presence of the ortho-substituent introduces unique electronic and steric effects that influence its reactivity. This guide will explore the potential degradation pathways and provide practical advice for handling this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(2-methoxyethyl)benzoic acid under basic conditions?
A1: The primary stability concerns for 2-(2-methoxyethyl)benzoic acid in a basic environment are:
-
Intramolecular Cyclization (Lactonization): The carboxylate, formed under basic conditions, can act as a nucleophile and attack the electrophilic carbon of the methoxyethyl side chain, leading to the formation of a six-membered lactone, 3,4-dihydro-1H-isochromen-1-one. This is often the most probable degradation pathway under mild basic conditions with heating.
-
Ether Cleavage: While ether linkages are generally stable, strong bases at elevated temperatures can promote cleavage of the C-O bond in the methoxyethyl group. This is a more strenuous reaction compared to lactonization.
-
Decarboxylation: The removal of the carboxylic acid group is a possibility under harsh conditions, such as very high temperatures in the presence of a strong base like soda lime, but is less likely under typical laboratory basic conditions.[1]
Q2: What factors can influence the rate of degradation of 2-(2-methoxyethyl)benzoic acid in a basic solution?
A2: Several factors can significantly impact the stability of 2-(2-methoxyethyl)benzoic acid in basic solutions:
-
Base Strength and Concentration: Stronger bases and higher concentrations will accelerate the deprotonation of the carboxylic acid, increasing the nucleophilicity of the resulting carboxylate and potentially facilitating intramolecular cyclization or other degradation pathways.
-
Temperature: Higher temperatures provide the necessary activation energy for degradation reactions like lactonization and ether cleavage.
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents may favor nucleophilic attack, potentially accelerating lactonization.
-
Presence of Water: In aqueous basic solutions, hydrolysis of the ether linkage is a potential, though likely slow, degradation pathway.
Q3: How does the ortho-position of the methoxyethyl group affect the reactivity of the carboxylic acid?
A3: The ortho-position of the methoxyethyl group introduces a phenomenon known as the "ortho effect." This effect is a combination of steric and electronic factors. The steric bulk of the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring.[2][3] This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid derivative compared to its meta and para isomers.[2][3]
Q4: Is decarboxylation a significant risk when working with 2-(2-methoxyethyl)benzoic acid under basic conditions?
A4: Under typical laboratory conditions involving aqueous bases at moderate temperatures, decarboxylation is not a primary concern. The decarboxylation of benzoic acid and its salts generally requires high temperatures, often in the presence of catalysts or reagents like soda lime.[1] For instance, the decarboxylation of sodium benzoate with sodium hydroxide typically requires heating to elevated temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of starting material and appearance of a new, less polar spot on TLC during a reaction in a basic medium. | Intramolecular Cyclization (Lactonization): The formation of the neutral lactone, 3,4-dihydro-1H-isochromen-1-one, would result in a less polar compound compared to the starting carboxylic acid. | 1. Monitor the reaction at a lower temperature: Lactonization is temperature-dependent. Reducing the reaction temperature may slow down or prevent this side reaction. 2. Use a weaker base: A milder base might be sufficient for the desired transformation without promoting significant lactonization. 3. Protect the carboxylic acid: If the carboxylic acid is not the reacting functional group, consider protecting it as an ester to prevent intramolecular attack. |
| Formation of multiple unidentified byproducts after prolonged heating in a strong base. | Ether Cleavage and/or Decarboxylation: Harsh basic conditions and high temperatures can lead to the cleavage of the methoxyethyl ether bond and potentially decarboxylation, resulting in a complex mixture of products. | 1. Reduce reaction temperature and time: Minimize exposure to harsh conditions to prevent these more energy-intensive degradation pathways. 2. Use a less aggressive base: Opt for a weaker base if the reaction chemistry allows. 3. Perform a stability study: Conduct a small-scale experiment under the proposed reaction conditions without the other starting materials to assess the stability of 2-(2-methoxyethyl)benzoic acid. |
| Inconsistent reaction yields or product profiles. | Variability in reaction conditions leading to competing degradation pathways. | 1. Tightly control temperature: Use a reliable heating mantle with a temperature controller. 2. Ensure consistent base concentration: Prepare fresh base solutions and standardize them if necessary. 3. Standardize reaction time: Use a timer to ensure consistent reaction durations. |
Potential Degradation Pathways
The stability of 2-(2-methoxyethyl)benzoic acid under basic conditions is primarily dictated by the interplay of three potential degradation pathways. The most likely pathway under moderately basic conditions and heat is intramolecular cyclization.
Caption: Potential degradation pathways of 2-(2-methoxyethyl)benzoic acid under basic conditions.
Experimental Protocols
Protocol 1: Monitoring the Stability of 2-(2-Methoxyethyl)benzoic Acid in Aqueous Base by HPLC
This protocol outlines a method to assess the stability of 2-(2-methoxyethyl)benzoic acid in a basic aqueous solution over time.
Materials:
-
2-(2-Methoxyethyl)benzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 2-(2-methoxyethyl)benzoic acid in a small amount of acetonitrile and dilute with deionized water in a volumetric flask to a final concentration of 1 mg/mL.
-
Preparation of Basic Solution: Prepare a 0.1 M NaOH solution in deionized water.
-
Stability Study Setup:
-
In a sealed vial, mix 1 mL of the 2-(2-methoxyethyl)benzoic acid stock solution with 9 mL of the 0.1 M NaOH solution.
-
Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of deionized water.
-
Place the vials in a temperature-controlled environment (e.g., 50 °C).
-
-
Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Sample Preparation for HPLC:
-
Neutralize the aliquot with a small amount of dilute phosphoric acid.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Quantify the peak area of 2-(2-methoxyethyl)benzoic acid at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products. The lactone, being more non-polar, would have a longer retention time.
-
Plot the percentage of remaining 2-(2-methoxyethyl)benzoic acid against time to determine the degradation rate.
-
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 2-(2-methoxyethyl)benzoic acid under basic conditions.
Data Presentation
The following table provides a hypothetical summary of stability data that could be generated using the protocol above.
| Time (hours) | % Remaining 2-(2-Methoxyethyl)benzoic Acid (in 0.1 M NaOH at 50 °C) | % Area of Lactone Peak |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 24 | 58.9 | 41.1 |
Note: This data is illustrative and the actual degradation rate will depend on the specific experimental conditions.
References
- BenchChem. (2025).
- Organic Chemistry Portal. Lactone synthesis.
- ResearchGate. (2025). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism.
- YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone.
- Khan Academy. (2022). How does ortho-effect work in benzoic acids?.
- Chemistry Steps.
- PubMed. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma.
- Chemistry LibreTexts. Decarboxylation of Carboxylic Acids and Their Salts.
- Google Patents. (1989).
- Wikipedia. Lactone.
- Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones.
- RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- ResearchGate. (2025). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta.
- RSC Publishing.
- ResearchGate. (2025). A mild method for ring-opening aminolysis of lactones.
- Wikipedia. Ortho effect.
- ACS Publications. (2020).
- European Journal of Chemistry. (2011).
- Quora. (2016). Why are ortho substituted benzoic acids more acidic?.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Science Discussions. Mechanisms of Ester hydrolysis.
- ResearchGate. (2020).
- Functional Groups In Organic Chemistry. (2010).
- MDPI. (2019).
- Journal of Emerging Technologies and Innovative Research. (2019). Synthesis of 3,4-dihydroxy-3-methylisocoumarin and Pinacol- Pinacolone Rearrangement on it.
Sources
Technical Support Center: Purification & Removal of 2-Methoxyethyl Reagents
This guide is structured as a high-level technical support resource for researchers encountering purification challenges with 2-methoxyethyl (MOE) based reagents.
Executive Summary
Reagents containing the 2-methoxyethyl moiety—such as MEM-Cl (2-methoxyethoxymethyl chloride) , 2-methoxyethyl bromide , and the solvent 2-methoxyethanol —present unique purification challenges due to their amphiphilic nature, moderate-to-high boiling points, and specific toxicity profiles (glycol ethers). This guide addresses the removal of these species from final products, prioritizing methods that preserve yield and minimize toxic exposure.
Module 1: Removing Unreacted MEM-Cl (Protecting Group Reagent)
Q: I used MEM-Cl to protect an alcohol, but I have unreacted reagent left. How do I remove it without degrading my product?
A: Unreacted MEM-Cl is best removed by converting it into water-soluble byproducts via hydrolysis, followed by an aqueous workup. Do not attempt to distill it directly from the crude mixture if your product is sensitive, as MEM-Cl can release HCl upon heating/moisture exposure.
The Mechanism:
MEM-Cl is highly electrophilic. Upon exposure to water, it hydrolyzes rapidly to form 2-methoxyethanol , formaldehyde , and HCl .
Protocol: Hydrolytic Quench & Extraction
-
Cool: Cool the reaction mixture to 0°C.
-
Quench: Slowly add saturated aqueous NaHCO₃ . The base neutralizes the HCl generated during hydrolysis, preventing acid-catalyzed deprotection of your newly formed MEM-ether.
-
Stir: Allow to stir for 15–30 minutes to ensure complete hydrolysis of excess MEM-Cl.
-
Extract:
-
Wash: Wash the organic layer with brine (saturated NaCl) to remove residual water-soluble glycols.
-
Purify: If trace MEM-OH (2-methoxyethanol) remains, it can be removed via flash column chromatography (it is relatively polar) or azeotropic distillation (see Module 3).
Critical Note: MEM-Cl is a suspected carcinogen.[2] All hydrolysis steps releases formaldehyde; perform all operations in a fume hood.
Module 2: Removing 2-Methoxyethyl Alkylating Agents (Halides/Tosylates)
Q: My alkylation reaction with 2-methoxyethyl bromide (or tosylate) is incomplete. The reagent boils at ~125°C, making rotary evaporation difficult. How do I get rid of it?
A: High-boiling alkylating agents are difficult to remove by evaporation without "baking" your product. The superior approach is Chemical Scavenging or Solubility-Based Partitioning .
Method A: Solid-Phase Scavenging (Recommended for High Value/Small Scale)
Use a nucleophilic scavenger resin to "fish out" the electrophilic alkyl halide. This avoids aqueous workup issues (emulsions) caused by the amphiphilic nature of the methoxyethyl chain.
-
Reagent: Polystyrene-supported amine (e.g., PS-Trisamine or PS-Morpholine).
-
Mechanism: The resin acts as a nucleophile, displacing the halide/tosylate to form a quaternary ammonium salt that remains attached to the solid bead.
-
Protocol:
-
Add 2–3 equivalents of amine resin (relative to expected excess reagent) to the reaction mixture.
-
Stir/shake at room temperature for 4–12 hours (or mild heat if the halide is unreactive).
-
Filter the mixture. The filtrate contains your product; the impurity stays on the beads.
-
Method B: Solubility Partitioning (For Large Scale)
If your product is highly non-polar (e.g., soluble in Hexanes/Heptane):
-
Dissolve the crude residue in Hexanes or Heptane .[4]
-
Wash 3–5 times with Acetonitrile (MeCN) or Methanol/Water (9:1) .
-
Why? 2-Methoxyethyl bromide is significantly more polar than simple alkyl chains due to the ether oxygen. It will partition into the polar organic phase (MeCN), while your lipophilic product stays in the Hexanes.
-
Module 3: Removing Residual 2-Methoxyethanol (Solvent/Byproduct)
Q: I have residual 2-methoxyethanol (bp 124°C) in my oil. It won't come off on the rotovap. What should I do?
A: 2-Methoxyethanol is miscible with water and forms azeotropes with common solvents. You must break the high boiling point barrier using azeotropic co-evaporation or aggressive aqueous washing.
Strategy 1: Azeotropic Distillation
2-Methoxyethanol forms azeotropes that boil at lower temperatures than the pure solvent.
| Entrainer Solvent | Azeotrope BP | Composition (approx.) | Application |
| Water | 99.9°C | ~22% 2-Methoxyethanol | Not efficient for drying, but helps bulk removal. |
| Toluene | ~101°C | Variable | Best Choice. Forms a ternary azeotrope or effectively entrains the glycol ether. |
| Ethylbenzene | ~120°C | Variable | Alternative if Toluene fails. |
Protocol:
-
Add Toluene (3x volume of the residual oil).
-
Concentrate on a rotary evaporator.
-
Repeat 2–3 times. The toluene co-distills the 2-methoxyethanol.
Strategy 2: The "Flood" Wash (For Hydrophobic Products)
Since 2-methoxyethanol is fully water-miscible:
-
Dissolve product in EtOAc or Ether .[3]
-
Wash with 5 x Vol of water.[3][4][5]
-
Rule of Thumb: Unlike standard washes, you need high volume to drag the amphiphilic glycol ether into the aqueous phase.
-
-
Finish with a Brine wash to dry the organic layer.
Visual Troubleshooting Guides
Figure 1: Decision Tree for Purification Strategy
Caption: Logical flow for selecting the optimal purification method based on reagent type and product sensitivity.
Figure 2: MEM-Cl Quench Workflow
Caption: Step-by-step chemical workflow for the safe quenching and removal of excess MEM-Chloride.
Safety & Compliance (E-E-A-T)
Warning: Reproductive Toxicity 2-Methoxyethanol and its derivatives (glycol ethers) are classified as reproductive toxins (Category 1B) and potential teratogens. They can be absorbed through the skin.
-
PPE: Double gloving (Nitrile) is recommended. Do not use latex.
-
Ventilation: All rotary evaporation exhaust must be trapped or vented to a fume hood. Do not vent pumps directly into the lab atmosphere.
-
Waste: Aqueous waste from MEM-Cl quenches contains formaldehyde. Dispose of as hazardous chemical waste, not down the drain.
References
-
BenchChem. (2025).[1][6] Application Notes and Protocols for Utilizing 2-(2-Methoxyethoxy)ethyl chloride (MEM-Cl) in Protecting Group Chemistry. Retrieved from
-
Organic Syntheses. (1940). β-Ethoxyethyl Bromide.[7] Org. Synth. 1940, 20, 41. Retrieved from
-
Biotage. (2023). Metal Scavenger User Guide & Resin Applications. Retrieved from
-
ResearchGate. (2012). Breaking the Acetone-Methanol Azeotrope with Different Extraction Solvents. Wolfram Demonstrations Project. Retrieved from
-
National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(2-Methoxyethyl)benzoic acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(2-Methoxyethyl)benzoic acid . It is designed for researchers requiring rigorous structural verification and impurity profiling during synthesis.[1]
Executive Summary & Structural Context
2-(2-Methoxyethyl)benzoic acid is a critical intermediate, often utilized in the synthesis of serotonin receptor antagonists (e.g., Sarpogrelate) and other pharmacophores.[1] Its structural identity hinges on the ortho-substitution pattern of the benzene ring and the integrity of the methoxyethyl ether side chain.[1]
This guide compares the target molecule against its two most common structural relatives:
-
Isochroman-1-one: The cyclic lactone precursor/impurity.[1]
-
2-(2-Hydroxyethyl)benzoic acid: The hydrolysis byproduct lacking the methyl ether.[1]
Structural Logic
The molecule consists of three distinct magnetic environments:
-
Aromatic Core: An ortho-disubstituted benzene ring.[1]
-
Ethylene Linker: An ethyl chain bridging the ring and the methoxy group.
-
Methoxy Terminus: A singlet methyl ether.[1]
Experimental Protocol (Self-Validating System)
To ensure reproducible data, follow this standardized acquisition protocol.
Sample Preparation[1][2][3]
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution of the aliphatic chain. DMSO-d₆ should be used if the carboxylic acid proton must be explicitly quantified (to prevent exchange broadening).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic peaks.[1]
-
Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear separation of aromatic multiplets.[1]
-
Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to ≥ 5 seconds . The carboxylic acid proton and quaternary carbons relax slowly; insufficient delay will skew integration ratios.
Workflow Diagram
Figure 1: Standardized NMR acquisition workflow for quantitative accuracy.
Detailed Spectral Assignment
The following data is based on a 400 MHz spectrum in CDCl₃.
A. The Aliphatic Region (The "Fingerprint")
The ethylene bridge (-CH₂-CH₂-) and methoxy group provide the most diagnostic signals.[1]
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Mechanistic Insight |
| C-H | -OCH₃ | 3.35 - 3.40 | Singlet (s) | 3H | - | Characteristic methoxy singlet; confirms methylation.[1] |
| C-H (β) | -CH₂-O- | 3.60 - 3.70 | Triplet (t) | 2H | ~7.0 Hz | Deshielded by oxygen; diagnostic of the ether linkage.[1] |
| C-H (α) | Ar-CH₂- | 3.25 - 3.35 | Triplet (t) | 2H | ~7.0 Hz | Benzylic resonance; shielded relative to the ether CH₂.[1] |
Interpretation: The presence of two distinct triplets confirms the intact ethylene bridge. If these appear as complex multiplets, check for second-order effects (common at lower fields like 60 MHz) or restricted rotation, though unlikely for this flexible chain.[1]
B. The Aromatic Region (The "Skeleton")
The ortho-substitution creates a distinct asymmetry.[1]
| Position | Proton | Shift (δ ppm) | Multiplicity | Integral | Mechanistic Insight |
| H-6 | ortho to COOH | 8.00 - 8.10 | Doublet (dd) | 1H | Strongly deshielded by the magnetic anisotropy of the carbonyl group.[1] |
| H-3 | ortho to Alkyl | 7.30 - 7.40 | Doublet (d) | 1H | Shielded relative to H-6; typical for alkyl-adjacent protons.[1] |
| H-4, H-5 | meta/para | 7.45 - 7.60 | Multiplet (m) | 2H | Overlapping signals; H-4 (para to COOH) is typically more deshielded than H-5.[1] |
C. The Acidic Proton[4]
-
-COOH: 11.0 - 13.0 ppm (Broad Singlet).[1]
-
Note: This peak may vanish if the solvent is "wet" (exchange with H₂O) or if D₂O exchange is performed.
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its precursors is the primary challenge in synthesis.
Scenario A: Target vs. Isochroman-1-one (Lactone Precursor)
The lactone is a cyclic ester.[1] The closure of the ring dramatically shifts the aliphatic protons.
-
Target (Open Chain):
-
Isochroman-1-one (Cyclic):
Scenario B: Target vs. 2-(2-Hydroxyethyl)benzoic acid
If methylation fails, the hydroxy acid remains.[1]
-
Target (Methoxy):
-
Visible Singlet at 3.35 ppm (-OCH₃).[1]
-
-
Hydroxy Acid (Alcohol):
Comparative Logic Diagram
Figure 2: Decision tree for distinguishing the target from common synthetic impurities.
Troubleshooting & Validation
-
Water Peak Interference: In CDCl₃, water appears ~1.56 ppm, usually far from diagnostic peaks. In DMSO-d₆, water is at 3.33 ppm, which directly overlaps with the methoxy singlet.[1]
-
Solution:Avoid DMSO-d₆ for this specific analysis unless the solvent is exceptionally dry, or use CDCl₃.[1]
-
-
Broad Peaks: If the carboxylic acid proton is not visible, add a drop of D₂O. The disappearance of the broad downfield peak confirms it is -COOH (or -OH).[1]
References
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-(2-hydroxyethyl)- (Lactone Form: Isochroman-1-one) Spectra.[1] NIST Chemistry WebBook.[1] [Link]
-
PubChem. (2023).[1] Compound Summary: 2-(2-Methoxyethyl)benzoic acid.[1][2][3] National Library of Medicine.[1] [Link]
Sources
Technical Comparison: HPLC Separation of 2-(2-Methoxyethyl)benzoic Acid and Key Impurities
Topic: HPLC retention time of 2-(2-Methoxyethyl)benzoic acid vs impurities Content Type: Publish Comparison Guides
Executive Summary
2-(2-Methoxyethyl)benzoic acid is a critical intermediate in the synthesis of selective
This guide provides a technical comparison of the retention behavior of 2-(2-Methoxyethyl)benzoic acid against its critical process impurities. It synthesizes physicochemical principles with experimental method development strategies to deliver a robust separation protocol.[1]
Chemical Profile & Impurity Origin
Understanding the synthesis pathway is the first step in defining the separation challenge. The target molecule is typically synthesized via the ring-opening of phthalide followed by O-methylation, or via lithiation of 2-bromobenzoic acid.
Critical Impurities
| Compound | Role | Structure | LogP (Pred)* | pKa | Polarity Shift |
| 2-(2-Hydroxyethyl)benzoic acid | Hydrolysis Product / Precursor | Free -OH, -COOH | ~1.4 | ~4.2 | Most Polar (Elutes First) |
| 2-(2-Methoxyethyl)benzoic acid | Target Analyte | -OCH3, -COOH | ~2.1 | ~4.2 | Intermediate |
| Phthalide | Starting Material / Lactone Byproduct | Cyclic Lactone | ~1.8 - 2.0 | Neutral | Variable (pH dependent) |
| Methyl 2-(2-methoxyethyl)benzoate | Esterification Impurity | -OCH3, -COOCH3 | ~3.5 | N/A | Least Polar (Elutes Last) |
LogP values are estimates based on structural fragment contribution.
Synthesis Pathway & Impurity Generation
The following diagram illustrates where these impurities originate during the synthesis process.
Caption: Figure 1 maps the chemical lineage of impurities. Note the reversible nature of the hydroxy-acid to phthalide (lactone) under acidic conditions, which complicates HPLC method robustness.
Method Development Strategy
The pH Factor: Ionization Control
The separation hinges on the ionization state of the carboxylic acid group.
-
At Neutral pH (pH > 6.0): Both the Target and the Hydroxy impurity are fully ionized (COO-).[1] They become highly polar and elute near the void volume (
), resulting in poor resolution and peak shape. -
At Acidic pH (pH < 3.0): The carboxylic acids are protonated (COOH).[1] This increases their hydrophobicity, retaining them on the C18 column and allowing the alkyl chain differences (Methoxy vs. Hydroxy) to drive separation.
Column Selection
-
C18 (Octadecyl): The standard choice.[1] Provides dominant hydrophobic interaction.[1]
-
Phenyl-Hexyl: An excellent alternative if C18 fails.[1] The
interactions with the benzene ring of the benzoic acid moiety can offer orthogonal selectivity, particularly for separating the planar Phthalide from the free acids.
Performance Comparison: Retention & Resolution
The following data represents typical performance characteristics on a standard C18 column (150 x 4.6 mm, 5 µm) using an acidic mobile phase (0.1% Phosphoric Acid : Acetonitrile).
Experimental Conditions
-
Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.2)[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 230 nm (Benzoate absorption max) and 275 nm.[1]
Retention Time Data (Representative)
| Analyte | Retention Time ( | Relative Retention Time (RRT) | Resolution ( | Tailing Factor ( |
| 2-(2-Hydroxyethyl)benzoic acid | 4.2 min | 0.62 | N/A | 1.1 |
| Phthalide | 5.8 min | 0.85 | > 4.0 | 1.0 |
| 2-(2-Methoxyethyl)benzoic acid | 6.8 min | 1.00 | > 2.5 | 1.1 |
| Methyl ester impurity | 11.5 min | 1.69 | > 10.0 | 1.0 |
Analysis:
-
Hydroxy Impurity: Elutes significantly earlier due to the polar -OH group.[1] Baseline resolution is easily achieved.
-
Phthalide vs. Target: This is the critical pair.[1] Phthalide is neutral and relatively hydrophobic, but the Target (in its protonated form) has a longer alkyl-ether chain which often provides slightly greater retention on high-carbon-load C18 columns.[1] Note: On some polar-embedded columns, Phthalide may co-elute or flip order with the Target.[1] Method validation must confirm this specific specificity.
-
Peak Shape: The acidic mobile phase ensures sharp peaks for the benzoic acid derivatives (
).[1] Without acid, tailing would be severe ( ).
Detailed Experimental Protocol
This protocol is designed to be a self-validating system.[1] The resolution between Phthalide and the Target is the system suitability criteria.
Reagents
-
Acetonitrile: HPLC Grade.
-
Water: Milli-Q or HPLC Grade.[1]
-
Phosphoric Acid (85%): Analytical Grade.[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).[1]
Instrument Setup
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Column Temp: 30°C (Controlled temperature is crucial to maintain constant ionization/partitioning).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 50 | 50 | Linear gradient to elute acids |
| 12.0 | 10 | 90 | Wash step for esters/dimers |
| 15.0 | 10 | 90 | Hold |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
System Suitability Criteria
-
Resolution (
): > 2.0 between Phthalide and 2-(2-Methoxyethyl)benzoic acid. -
Tailing Factor: < 1.5 for the Target peak.
-
Precision: %RSD < 2.0% for retention time (n=5 injections).
Troubleshooting Logic (Decision Tree)
Use this logic flow to resolve common separation issues.
Caption: Figure 2 outlines corrective actions for common chromatographic anomalies involving benzoic acid derivatives.
References
-
USP General Chapter <621> . Chromatography. United States Pharmacopeia. [1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for RP-HPLC mechanism of organic acids).
-
PubChem Compound Summary . 2-(2-Hydroxyethyl)benzoic acid.[1] National Center for Biotechnology Information. [1]
-
BenchChem Technical Guide . Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. [1]
-
European Patent EP3892615A1 . Process for the preparation of Silodosin. (Details on the synthesis intermediates and impurity profiles). [1]
Sources
Technical Guide: Distinguishing 2-(2-Methoxyethyl)benzoic acid from 2-Ethoxymethylbenzoic acid
Topic: Distinguishing 2-(2-Methoxyethyl)benzoic acid from 2-Ethoxymethylbenzoic acid Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Objective: To provide a definitive, experimentally grounded framework for differentiating two constitutional isomers: 2-(2-Methoxyethyl)benzoic acid (Compound A) and 2-Ethoxymethylbenzoic acid (Compound B).
Executive Summary
In drug development, particularly in the synthesis of SGLT2 inhibitors and other gliflozins, precise characterization of benzoic acid intermediates is critical. 2-(2-Methoxyethyl)benzoic acid and 2-Ethoxymethylbenzoic acid share the molecular formula
-
Compound A (Target): Contains a homobenzylic ether linkage (
). -
Compound B (Isomer): Contains a benzylic ether linkage (
).
This guide outlines the specific spectroscopic and chromatographic signatures required to distinguish these isomers, supported by synthesis origin analysis and experimental protocols.
Chemical Identity & Structural Analysis
The fundamental difference lies in the placement of the oxygen atom within the alkyl side chain. This structural variation results in distinct electronic environments for the methylene protons, which is the primary lever for identification.
| Feature | Compound A | Compound B |
| IUPAC Name | 2-(2-Methoxyethyl)benzoic acid | 2-(Ethoxymethyl)benzoic acid |
| CAS Number | 855199-04-1 | 1352318-42-5 (Analogous) |
| Structure | ||
| Linker Type | Homobenzylic (Ethyl spacer) | Benzylic (Methyl spacer) |
| Ether Type | Methyl ether | Ethyl ether |
| Key Precursor | Isochroman-1-one / Homophthalic acid | Phthalide / |
Structural Visualization
Figure 1: Structural connectivity comparison highlighting the side-chain differences.
Synthesis Origins & Impurity Profiling
Understanding the synthetic origin provides context for which isomer is likely present.
Compound A: The Isochroman Route
Compound A is typically derived from isochroman-1-one (dihydroisocoumarin). Ring opening with basic methanol followed by hydrolysis, or direct reduction/alkylation sequences, yields the homobenzylic structure.
-
Common Impurities: Isochroman-1-one (starting material), 2-(2-hydroxyethyl)benzoic acid (hydrolysis byproduct).
Compound B: The Phthalide Route
Compound B is often a byproduct or target derived from phthalide or
-
Common Impurities: Phthalide (lactone), Ethyl 2-(ethoxymethyl)benzoate.
Spectroscopic Distinction (The "Smoking Gun")
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these isomers. The splitting patterns of the side-chain protons are non-overlapping and definitive.
Proton NMR ( -NMR) Analysis[2]
| Proton Group | Compound A (Homobenzylic) | Compound B (Benzylic) |
| Benzylic | Triplet (~3.0 - 3.2 ppm)Couples with adjacent | Singlet (~4.8 - 4.9 ppm)Isolated methylene between ring and oxygen. |
| Ether | Triplet (~3.6 ppm)Couples with benzylic | Quartet (~3.5 - 3.6 ppm)Part of the ethyl group ( |
| Terminal Methyl | Singlet (~3.3 ppm)Methoxy group ( | Triplet (~1.2 ppm)Terminal methyl of ethyl group ( |
Key Diagnostic: Look for the singlet at ~4.8 ppm (Compound B) vs. two triplets in the 3.0-3.6 ppm range (Compound A).
Carbon NMR ( -NMR) Analysis[3]
-
Compound A: Shows a benzylic carbon signal around 35-40 ppm and a methoxy carbon around 58 ppm .
-
Compound B: Shows a significantly deshielded benzylic carbon signal around 70-74 ppm (due to direct attachment to oxygen) and an ethoxy methylene carbon around 66 ppm .
Experimental Protocols
Protocol 1: NMR Identification Workflow
Objective: Definitive structural assignment using
Reagents:
-
Deuterated Chloroform (
) or DMSO- .[2] -
Internal Standard (TMS), optional.
Procedure:
-
Sample Prep: Dissolve 5-10 mg of the analyte in 0.6 mL of
. Ensure complete dissolution; filter if cloudy. -
Acquisition: Acquire a standard proton spectrum (minimum 16 scans) with a spectral width of -2 to 14 ppm.
-
Processing: Phase and baseline correct the spectrum. Reference the solvent residual peak (
at 7.26 ppm). -
Analysis:
-
Integrate the aromatic region (approx. 7.0-8.1 ppm) and set to 4H.
-
Check the aliphatic region (1.0-5.0 ppm).
-
Decision:
-
If Singlet (2H) @ ~4.8 ppm + Triplet (3H) @ ~1.2 ppm
Compound B . -
If Triplet (2H) @ ~3.1 ppm + Triplet (2H) @ ~3.6 ppm + Singlet (3H) @ ~3.3 ppm
Compound A .
-
-
Protocol 2: HPLC Separation Method
Objective: Chromatographic resolution of the two isomers. Note: Compound B (benzylic ether) is generally slightly less polar than Compound A due to the ethyl vs. methyl ether and the position of the oxygen.
System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile. Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-18 min: 90% B (Wash) Flow Rate: 1.0 mL/min. Detection: UV at 230 nm and 254 nm. Expected Result: Compound A will typically elute slightly earlier than Compound B due to the higher polarity of the methoxyethyl side chain compared to the ethoxymethyl side chain.
Decision Logic Diagram
Figure 2: Step-by-step decision tree for identifying the correct isomer based on NMR data.
References
-
Sigma-Aldrich. 2-(2-Methoxyethyl)benzoic acid Product Information. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237305 (2-(2-Methoxyethyl)benzoic acid). Link
-
BenchChem. Spectroscopic Analysis of Benzoic Acid Derivatives. Link
-
ChemicalBook. 2-(2-Methoxyethyl)benzoic acid Properties and CAS 855199-04-1. Link
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 2-(2-Methoxyethyl)benzoic Acid and Related Compounds
Introduction to UV-Vis Spectroscopy of Aromatic Carboxylic Acids
UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength at which absorption is maximal (λmax) corresponds to the energy difference between these states and is highly dependent on the molecule's structure, particularly the presence of chromophores and auxochromes.
For aromatic compounds like benzoic acid and its derivatives, the primary chromophore is the benzene ring. The π-electrons within the ring undergo π → π* transitions, which typically result in strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature of the substituents on the benzene ring and the solvent environment.
UV-Vis Absorption Profile of Benzoic Acid: A Baseline for Comparison
Benzoic acid serves as an excellent foundational compound for understanding the UV-Vis spectra of its derivatives. Its spectrum is characterized by two main absorption bands:
-
The E2-band (or B-band): A strong absorption occurring around 230 nm. This band arises from a π → π* transition of the conjugated system involving the benzene ring and the carboxyl group.
-
The B-band (or C-band): A weaker, fine-structured band appearing around 270-280 nm. This absorption is due to a "forbidden" π → π* transition within the benzene ring itself, which becomes partially "allowed" due to vibrational coupling.
The solvent and pH can significantly influence the absorption spectrum of benzoic acid. In aqueous solutions, the pH determines the ionization state of the carboxylic acid group (pKa ≈ 4.2). At acidic pH (below 4.2), the neutral form of benzoic acid predominates, while at basic pH (above 4.2), the benzoate anion is the major species. The neutral form typically exhibits a red shift (shift to longer wavelengths) in its absorption bands compared to the anionic form[1][2].
Table 1: Experimentally Determined UV-Vis Absorption Maxima of Benzoic Acid in Various Solvents
| Solvent | λmax (E2/B-band) (nm) | λmax (B/C-band) (nm) | Reference(s) |
| Water (acidic, pH 2.5) | 230 | ~274 | [1] |
| Water (basic, pH 8) | 225 | ~269 | [1] |
| Ethyl Alcohol | 225 | - | [3] |
| n-Propyl Alcohol | 225 | - | [3] |
| iso-Propyl Alcohol | 235 | - | [3] |
| Benzene | - | 280 | [3] |
| N,N-Dimethylformamide | - | 270 | [3] |
| Acetonitrile/Water (acidic) | 194, 230, 274 | - | [4] |
Note: The presence and exact position of the weaker B/C-band are not always reported or clearly resolved.
Predicting the UV-Vis Absorption of 2-(2-Methoxyethyl)benzoic Acid
The substituent at the ortho position of the benzoic acid ring in 2-(2-Methoxyethyl)benzoic acid is a 2-methoxyethyl group (-CH2CH2OCH3). To predict its effect on the UV-Vis spectrum, we must consider its electronic properties.
The 2-methoxyethyl group is primarily an alkyl group with an ether linkage. Alkyl groups are weakly electron-donating through an inductive effect. The ether oxygen has lone pairs of electrons that could potentially participate in resonance, but due to the insulating effect of the ethyl chain, this resonance effect on the benzene ring is negligible. Therefore, the primary influence of the 2-methoxyethyl group is expected to be a weak auxochromic effect .
Auxochromes are groups that, when attached to a chromophore, cause a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift ). This is because the electron-donating nature of the alkyl group slightly destabilizes the ground state and stabilizes the excited state, reducing the energy gap for the π → π* transition.
Based on this, we can predict the following for the UV-Vis spectrum of 2-(2-Methoxyethyl)benzoic acid compared to benzoic acid:
-
A slight bathochromic (red) shift in both the E2/B-band and the B/C-band. The shift is expected to be modest, likely in the range of 2-5 nm.
-
The overall shape of the spectrum should be very similar to that of benzoic acid.
Table 2: Predicted vs. Actual UV-Vis Absorption Maxima for Benzoic Acid Derivatives
| Compound | Substituent(s) | Predicted Effect | Known λmax (nm) | Reference(s) |
| Benzoic Acid | -H | Baseline | ~230, ~274 (in acidic water) | [1] |
| 2,4-Dihydroxybenzoic Acid | -OH (ortho, para) | Strong bathochromic shift | 208, 258, 296 | [5] |
| 2-(2-Methoxyethyl)benzoic Acid | -CH2CH2OCH3 (ortho) | Slight bathochromic shift | Predicted: ~232-235, ~276-279 | - |
The strong bathochromic shift observed for 2,4-dihydroxybenzoic acid is due to the powerful electron-donating resonance effect of the hydroxyl groups, which significantly extends the conjugation of the chromophore[5]. The effect of the 2-methoxyethyl group is anticipated to be much weaker.
Experimental Protocol for Determining the UV-Vis Absorption Maxima
To empirically validate the predicted absorption maxima for 2-(2-Methoxyethyl)benzoic acid, the following experimental workflow is recommended.
Materials and Equipment:
-
2-(2-Methoxyethyl)benzoic acid
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
UV-Vis spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically >200 nm) and in which the analyte is soluble. Ethanol is a common choice for aromatic acids. For aqueous studies, prepare buffers at a pH well below the predicted pKa of the analyte (e.g., pH 2.5) and well above it (e.g., pH 8) to analyze both the neutral and ionized forms.
-
Stock Solution Preparation: Accurately weigh a small amount of 2-(2-Methoxyethyl)benzoic acid and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units). A starting concentration of around 10 µg/mL is often a good starting point.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range to be scanned (e.g., 200-400 nm).
-
Use a matched pair of quartz cuvettes.
-
-
Blank Measurement: Fill one cuvette with the pure solvent. This will be your blank or reference. Place it in the reference beam of the spectrophotometer.
-
Sample Measurement: Fill the second cuvette with your working solution of 2-(2-Methoxyethyl)benzoic acid and place it in the sample beam.
-
Data Acquisition:
-
Perform a baseline correction with the solvent-filled cuvettes in both beams.
-
Run the wavelength scan to obtain the absorption spectrum.
-
The instrument software will identify the wavelengths of maximum absorbance (λmax).
-
-
Data Analysis: Record the λmax values. If molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).
Experimental Workflow Diagram
Caption: Workflow for UV-Vis analysis.
Conclusion
While direct experimental data on the UV-Vis absorption maxima of 2-(2-Methoxyethyl)benzoic acid is not currently published, a scientifically sound prediction can be made based on the well-understood spectroscopy of benzoic acid and the electronic effects of substituents. The 2-(2-methoxyethyl) group is expected to act as a weak auxochrome, inducing a slight bathochromic shift in the absorption bands compared to the parent benzoic acid molecule. The provided experimental protocol offers a robust method for the empirical determination and validation of these spectral characteristics, providing essential data for researchers in analytical chemistry and drug development.
References
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.
- Brainly. (2022, August 2). What is the molar absorptivity (ε) of benzoic acid at 228 nm?
- Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds.
- Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5490*.
- Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. PubMed.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid.
- ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm.
- DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry.
- ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 5. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Benchmarking Elemental Analysis Standards: Validating 2-(2-Methoxyethyl)benzoic Acid Purity
Executive Summary
In pharmaceutical synthesis, 2-(2-Methoxyethyl)benzoic acid (CAS 70564-88-0) serves as a critical aromatic building block.[1] Its structural duality—containing both a stable carboxylic acid moiety and a flexible ether linkage—presents unique challenges for purity verification.[1] While HPLC confirms chromatographic purity, it often fails to detect inorganic contaminants, moisture, or non-chromophoric impurities.[1]
Elemental Analysis (EA) , specifically Carbon-Hydrogen-Oxygen (CHO) combustion analysis, is the definitive orthogonal method to validate the stoichiometry of this compound. This guide outlines the protocol for benchmarking 2-(2-Methoxyethyl)benzoic acid against established primary standards to confirm its suitability for downstream drug development.
Chemical Profile & Theoretical Baselines
Before combustion, the theoretical composition must be established. Unlike generic standards, this molecule contains an ether tail (
Compound: 2-(2-Methoxyethyl)benzoic acid
Formula:
Table 1: Theoretical Composition (Stoichiometric Baseline)
| Element | Count | Atomic Mass Contribution | Theoretical Mass % |
| Carbon (C) | 10 | 66.65% | |
| Hydrogen (H) | 12 | 6.71% | |
| Oxygen (O) | 3 | 26.64% | |
| Nitrogen (N) | 0 | 0.00% |
Note: The absence of Nitrogen is a critical quality attribute. Any detection of N > 0.1% indicates contamination from synthesis solvents (e.g., DMF, pyridine) or amidation byproducts.[1]
Comparative Analysis: Selecting the Right Standard
To validate the purity of 2-(2-Methoxyethyl)benzoic acid, you must run it alongside certified primary standards. The choice of standard dictates the accuracy of the
Table 2: Primary Standards vs. Target Analyte
| Standard Material | Role | Suitability for Target | Experimental Insight |
| Benzoic Acid | Primary Reference | High | Structurally homologous to the target.[1] Best for calibrating the Carbon/Oxygen response.[1] |
| Acetanilide | Nitrogen Check | Medium | Contains Nitrogen (10.36%).[1] Use only to verify the instrument's baseline separation of N from C/H. |
| Sulfanilamide | Sulfur Check | Low | Not recommended unless sulfonation reagents were used in synthesis.[1] |
Why Benzoic Acid is the "Gold Standard" here:
For this specific analyte, Benzoic Acid is the superior calibrant because its combustion enthalpy and C:O ratio closely mimic the aromatic core of 2-(2-Methoxyethyl)benzoic acid. Using Acetanilide as the sole calibrant introduces a "matrix mismatch" because the instrument is calibrated for Nitrogen detection, which the target lacks.
Experimental Protocol: Combustion Analysis
Objective: Determine purity via CHN combustion using a self-validating workflow.
Phase A: Sample Preparation (Crucial Step)
The ether side chain (
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C, as the ether tail increases volatility risks compared to pure benzoic acid.
-
Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.
-
Why Tin? Tin undergoes an exothermic oxidation (
) generating localized heat (~1800°C) which ensures complete flash combustion of the aromatic ring.[1]
-
-
Sealing: Fold the capsule hermetically to exclude atmospheric nitrogen/moisture.
Phase B: Instrument Configuration (Flash Combustion)
-
Carrier Gas: Helium (Grade 5.0 or higher).[1]
-
Combustion Temp: 950°C (Left Furnace).
-
Reduction Temp: 640°C (Right Furnace, Copper filled).
-
Trap: Water trap (Magnesium Perchlorate) – Optional if H analysis is not critical, but required for full stoichiometry.
Phase C: The Analysis Sequence
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), follow this sequence:
-
Blank (x3): Run empty tin capsules to establish the baseline.
-
Conditioning (x2): Run unweighed Benzoic Acid to "prime" the adsorption columns.[1]
-
Calibration (x3): Run K-factor determination using certified Benzoic Acid.
-
Target Sample (x3): 2-(2-Methoxyethyl)benzoic acid.
-
Check Standard (x1): Benzoic Acid (as an unknown) to verify drift.
Visualization: Logic Flow for Purity Validation
The following diagram illustrates the decision logic for interpreting the Elemental Analysis results.
Caption: Decision tree for validating 2-(2-Methoxyethyl)benzoic acid purity based on CHN combustion data.
Data Interpretation & Acceptance Criteria
In a drug development context, "Purity" is defined by the deviation from the theoretical value.
Table 3: Acceptance Criteria (Pharmaceutical Intermediate)
| Parameter | Theoretical | Acceptable Range ( | Interpretation of Deviation |
| Carbon | 66.65% | 66.25% – 67.05% | Low: Moisture or inorganic salt contamination.High: Incomplete combustion or solvent occlusion (e.g., Toluene).[1] |
| Hydrogen | 6.71% | 6.41% – 7.01% | High: Water contamination (H₂O adds mass to H signal).[1] |
| Nitrogen | 0.00% | < 0.20% | Detected: Residual DMF, TEA, or synthesis byproducts.[1] |
Troubleshooting "High Carbon" Results
If your Carbon result is significantly higher than 66.65% (e.g., 68%):
-
Volatility: The ether tail may be volatilizing before the flash combustion.[1] Solution: Use a "Liquid" cycle (delayed oxygen injection) or ensure the sample is hermetically sealed in the tin capsule immediately after weighing.
-
Static Charge: This powder can be static.[1] Static can cause micro-particles to stick to the outside of the capsule, altering the weight. Solution: Use an anti-static gun before weighing.[1]
References
-
ASTM International. (2021).[1] ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[1][2] (Note: While for Nitrogen, this standard outlines the foundational preparation for organic elemental analysis). [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12245627, 2-(2-Methoxyethyl)benzoic acid.[1][Link][1]
-
Exeter Analytical. (n.d.).[1] CHN Microanalysis: A Guide to Good Practice.[1][Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
